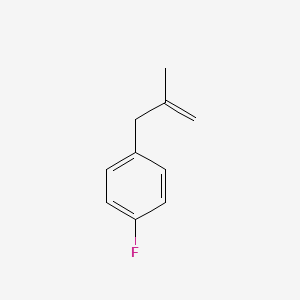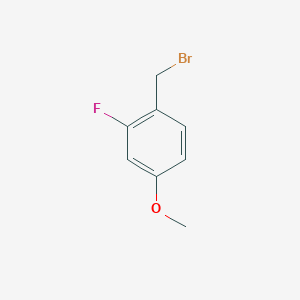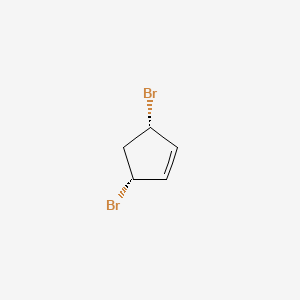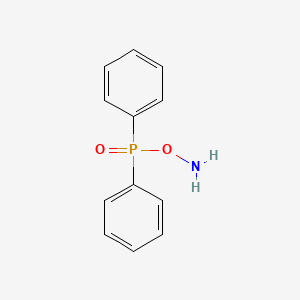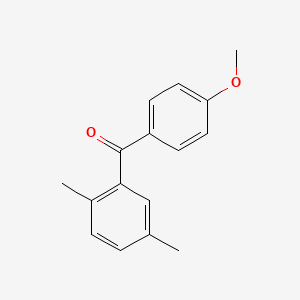
3,5-Dibromo-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an irritant with the formula C₁₁H₉Br₂NO₂ .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 3,5-dibromo-1H-indole-2-carboxylate, has been a topic of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dibromo-1H-indole-2-carboxylate is complex and can be analyzed using various physical and spectroscopic methods . The InChI code for this compound is 1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 3,5-dibromo-1H-indole-2-carboxylate has a molecular weight of 347.02 g/mol and a melting point of 190-192 °C .
Aplicaciones Científicas De Investigación
Síntesis de derivados del indol
Los derivados del indol, incluido el 3,5-dibromo-1H-indol-2-carboxilato de etilo, son unidades frecuentes presentes en ciertos alcaloides . Desempeñan un papel importante en la biología celular y han atraído una atención creciente en los últimos años por su potencial en el tratamiento de diversos trastornos .
Compuestos biológicamente activos
Los derivados del indol se utilizan como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano . Muestran diversas propiedades biológicamente vitales .
Antagonistas del receptor CRTH2
El this compound puede utilizarse en la preparación de antagonistas del receptor CRTH2 . Estos antagonistas se utilizan en el tratamiento de la inflamación alérgica y el asma.
Inhibidores de la indolamina 2,3-dioxigenasa (IDO)
Este compuesto también se utiliza en la síntesis de inhibidores de la IDO . Los inhibidores de la IDO son una clase de fármacos que pueden suprimir el sistema inmunitario y se están investigando por su posible uso en el tratamiento del cáncer.
Antagonistas del receptor cannabinoide CB1
Se utiliza en la preparación de antagonistas del receptor cannabinoide CB1 . Estos antagonistas podrían utilizarse potencialmente en el tratamiento de la obesidad y los trastornos metabólicos relacionados.
Inhibidores de la 15-lipooxigenasa-1 de los reticulocitos humanos
Este compuesto se utiliza en la síntesis de inhibidores de la 15-lipooxigenasa-1 de los reticulocitos humanos . Estos inhibidores se están investigando por su posible uso en el tratamiento de la inflamación y el cáncer.
Agentes antihipertriglicéridos
El this compound se utiliza en la preparación de N-(benzoilfenil)-1H-indol-2-carboxamidas como potentes agentes antihipertriglicéridos . Estos agentes podrían utilizarse potencialmente en el tratamiento de los niveles altos de triglicéridos en sangre.
Agentes antiproliferativos
Este compuesto se utiliza como agente antiproliferativo contra las células K562 de leucemia humana . Esto sugiere su posible uso en el tratamiento de la leucemia.
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a complex compound with potential biological activity. Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggests that they may have diverse effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
Ethyl 3,5-dibromo-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 3,5-dibromo-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and human reticulocyte 15-lipoxygenase-1 . These interactions can modulate immune responses and inflammatory processes, highlighting the compound’s potential in therapeutic applications.
Cellular Effects
Ethyl 3,5-dibromo-1H-indole-2-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, ethyl 3,5-dibromo-1H-indole-2-carboxylate may impact the expression of genes involved in immune responses and metabolic pathways, further affecting cellular function.
Molecular Mechanism
The molecular mechanism of ethyl 3,5-dibromo-1H-indole-2-carboxylate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s bromine atoms enhance its binding affinity to target enzymes and proteins, facilitating its inhibitory effects on enzymes like IDO . This inhibition can result in altered tryptophan metabolism and modulation of immune responses. Additionally, ethyl 3,5-dibromo-1H-indole-2-carboxylate may interact with transcription factors, influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3,5-dibromo-1H-indole-2-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, with a melting point of 190-192°C . Prolonged exposure to light and air may lead to degradation, affecting its biochemical activity. Long-term studies have shown that ethyl 3,5-dibromo-1H-indole-2-carboxylate can have sustained effects on cellular function, including modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 3,5-dibromo-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and immunomodulatory activities . At high doses, ethyl 3,5-dibromo-1H-indole-2-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, ethyl 3,5-dibromo-1H-indole-2-carboxylate is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may sequester ethyl 3,5-dibromo-1H-indole-2-carboxylate, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
Ethyl 3,5-dibromo-1H-indole-2-carboxylate exhibits distinct subcellular localization, which can influence its activity and function. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and proteins, modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUTBIAGPRORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455984 | |
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77185-78-5 | |
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


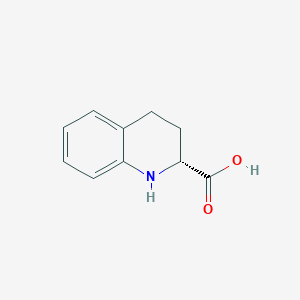

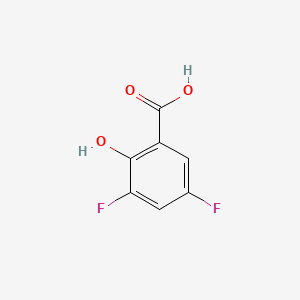

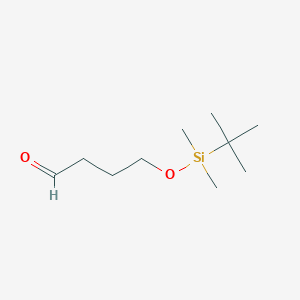
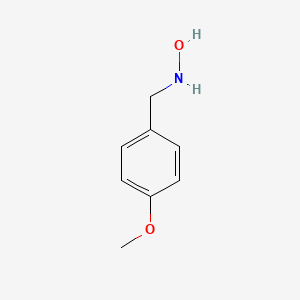
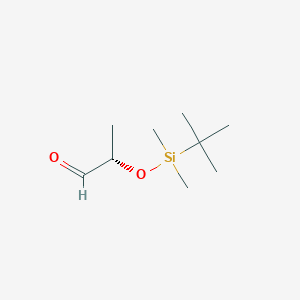
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
